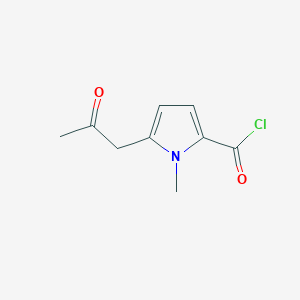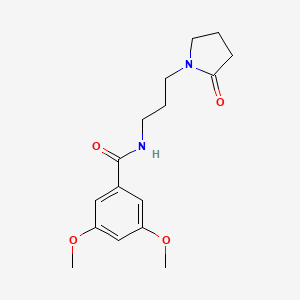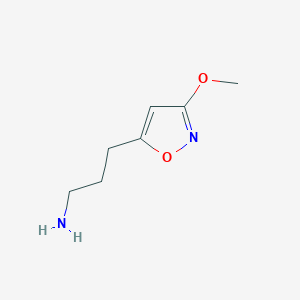
(S)-3,5-Dimethyloxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,5-Dimethyloxazolidin-4-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached at the 3 and 5 positions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,5-Dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
Applications De Recherche Scientifique
(S)-3,5-Dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound can be a precursor for developing new antibiotics.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism of action of (S)-3,5-Dimethyloxazolidin-4-one in asymmetric synthesis involves its ability to form stable complexes with various substrates, thereby inducing chirality in the resulting products. The compound’s oxazolidinone ring can coordinate with metal catalysts, enhancing the selectivity and efficiency of the reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,5-Dimethyloxazolidin-4-one: The enantiomer of (S)-3,5-Dimethyloxazolidin-4-one, used in similar applications but with different stereochemical outcomes.
2-Oxazolidinone: A simpler oxazolidinone derivative without the methyl groups, used as a building block in organic synthesis.
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
This compound is unique due to its chiral nature and the presence of two methyl groups, which enhance its stability and reactivity in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
(5S)-3,5-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H9NO2/c1-4-5(7)6(2)3-8-4/h4H,3H2,1-2H3/t4-/m0/s1 |
Clé InChI |
WMHKNQRYXPXYNR-BYPYZUCNSA-N |
SMILES isomérique |
C[C@H]1C(=O)N(CO1)C |
SMILES canonique |
CC1C(=O)N(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)






![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)


